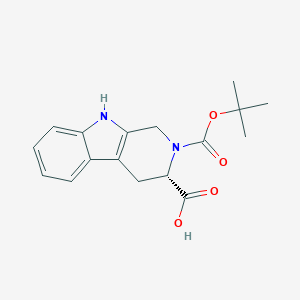

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

Description

BenchChem offers high-quality Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEPEWKHTOVVAT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as Boc-L-Tpi-OH, is a conformationally constrained analog of the amino acid tryptophan. Its rigid tricyclic structure, derived from the β-carboline scaffold, makes it a valuable building block in medicinal chemistry and peptide science. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine allows for its controlled incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental protocols and technical data.

Chemical Structure and Properties

The core of this molecule is the 1,2,3,4-tetrahydronorharman ring system, which is formally a derivative of tryptophan. The L-configuration is specified at the C-3 carboxylic acid position.

Physicochemical and Identification Data

A summary of the key quantitative and identifying data for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₀N₂O₄ | [1][2][3] |

| Molecular Weight | 316.35 g/mol | [2][3] |

| CAS Number | 66863-43-2 | [1][2][3][4] |

| Appearance | White to light cream crystalline powder | [3] |

| Melting Point | 286-291 °C | [3] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Temperature | 0-8°C | [1][3] |

| SMILES String | CC(C)(C)OC(=O)N1Cc2[nH]c3ccccc3c2C[C@H]1C(O)=O | [2] |

| InChI Key | FHEPEWKHTOVVAT-AWEZNQCLSA-N | [2] |

Spectroscopic Data Interpretation

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the indole ring, the diastereotopic protons of the tetrahydro-β-carboline ring system, the singlet for the nine protons of the Boc group, and a signal for the α-proton at the C-3 position. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm).[5]

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the Boc and carboxylic acid groups (around 155 ppm and 170-180 ppm, respectively), aromatic carbons, and the aliphatic carbons of the tetrahydro-β-carboline ring and the Boc group.[5]

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3500 cm⁻¹), a strong C=O stretching vibration for the carboxylic acid (around 1700-1730 cm⁻¹) and the urethane of the Boc group (around 1680-1700 cm⁻¹), and N-H stretching for the indole ring.[6]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns, such as the loss of the Boc group.

Synthesis and Experimental Protocols

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid typically involves a two-step process: the formation of the tetrahydronorharman core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with a Boc group.

General Synthesis Workflow

The logical flow for the synthesis is outlined below.

Caption: General two-step synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established chemical principles.

Step 1: Synthesis of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid via Pictet-Spengler Reaction

-

Dissolution: Suspend L-tryptophan in an acidic aqueous solution (e.g., dilute HCl or acetic acid).

-

Addition of Aldehyde: Add an aqueous solution of formaldehyde (or another suitable aldehyde) to the tryptophan suspension.

-

Reaction: Stir the mixture at room temperature or with gentle heating for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: N-Boc Protection

-

Suspension: Suspend the L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid from Step 1 in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the carboxylic acid and the secondary amine.

-

Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same organic solvent to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to a pH of approximately 3-4.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid as a solid.[7]

Applications in Drug Discovery and Peptide Synthesis

The unique, constrained structure of Boc-L-Tpi-OH makes it an attractive building block in the design of novel therapeutics and bioactive peptides.

Role in Drug Development

Its structural similarity to neurotransmitters suggests its potential in the development of compounds targeting the central nervous system.[1] The rigid scaffold can be used to orient pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.

Use in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Tpi-OH is primarily used in Boc-chemistry-based SPPS. The workflow for incorporating this amino acid into a growing peptide chain on a solid support is depicted below.

Caption: A single cycle of Boc-SPPS for incorporating Boc-L-Tpi-OH.

Experimental Protocol: Boc-SPPS Incorporation

This protocol outlines the key steps for coupling Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid to a resin-bound peptide.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid sequence already assembled. The N-terminal amino group of the peptide on the resin should be protected with a Boc group.

-

Boc Deprotection: Swell the resin in dichloromethane (DCM). Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) for about 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM and isopropanol, followed by DCM again.[8][9]

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM (typically 5-10%) for several minutes. Wash the resin with DCM.[10]

-

Coupling:

-

Activation: In a separate vessel, dissolve Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (typically 2-4 equivalents relative to the resin loading) and an activating agent such as 1-hydroxybenzotriazole (HOBt) in a minimal amount of N,N-dimethylformamide (DMF). Add a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) or a more efficient uronium-based reagent like HATU. Allow the activation to proceed for a few minutes.

-

Coupling to Resin: Add the activated amino acid solution to the neutralized resin. Agitate the mixture for an extended period (2-4 hours or overnight) to ensure complete coupling, as sterically hindered amino acids like this one may react more slowly.[8]

-

-

Monitoring and Washing: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. Once the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Cycle Repetition: The deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: After the entire peptide has been assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8]

Biological Activity and Signaling Pathways

While the primary utility of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is as a synthetic building block, the core tetrahydronorharman structure is of significant biological interest. The un-protected analog, (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid, isolated from Cichorium endivia L., has been shown to induce apoptosis in human colorectal cancer cells (HCT-8).[11][12] This activity was associated with the modulation of key proteins in the apoptotic pathway, including members of the Bcl-2 and caspase families.[12]

Direct studies on the biological activity and specific signaling pathway interactions of the Boc-protected form are not extensively reported in the literature. However, its incorporation into peptides can confer unique structural properties that may lead to novel biological activities, which would be dependent on the final peptide sequence and its target.

Safety and Handling

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is classified as an irritant.[3] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not ingest or inhale.

-

Storage: Store in a cool, dry place, typically between 0-8°C, in a tightly sealed container.[1][3]

Conclusion

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a specialized and valuable reagent for chemists and drug discovery professionals. Its rigid, tryptophan-derived core structure provides a unique conformational constraint that is highly desirable in the design of peptides and small molecule therapeutics. A thorough understanding of its properties and the protocols for its synthesis and incorporation into larger molecules is essential for leveraging its full potential in the development of novel bioactive compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Boc- L -1,2,3,4-tetrahydronorharman-3-carboxylic acid AldrichCPR 66863-43-2 [sigmaaldrich.com]

- 3. Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid | CAS 66863-43-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 66863-43-2 Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid AKSci V7197 [aksci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. mdpi.com [mdpi.com]

- 12. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a valuable heterocyclic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. Its rigid tricyclic core, derived from L-tryptophan, makes it an attractive scaffold for the design of novel therapeutic agents, particularly in the field of neuropharmacology. The tert-butyloxycarbonyl (Boc) protecting group enhances its utility in synthetic applications by enabling controlled chemical modifications. This guide provides a comprehensive overview of the key physicochemical properties of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, detailed experimental protocols for their determination, and insights into its potential biological significance.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in both chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₀N₂O₄ | [1][2] |

| Molecular Weight | 316.35 g/mol | [1][3] |

| Appearance | White to light cream crystalline powder | [1] |

| Melting Point | 286-291 °C | [1][2] |

| Boiling Point (Predicted) | 525.6 ± 50.0 °C | [2][4] |

| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [2][4] |

| pKa (Predicted) | 3.98 ± 0.20 | [2] |

| LogP (Predicted) | 2.32 | [4] |

| Water Solubility | >47.5 µg/mL | [4] |

| Optical Rotation | +85° (c=1, EtOH) | [3] |

| CAS Number | 66863-43-2 | [1][2] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization and for building reliable structure-activity relationships (SAR). The following sections detail standard experimental methodologies for the key properties listed above.

Synthesis Workflow: Pictet-Spengler Reaction

The tetrahydronorharman core of the title compound is commonly synthesized via the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine (such as L-tryptophan methyl ester) with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The resulting amino acid is then protected with a Boc group.

Melting Point Determination

The melting point is a fundamental physical property used for identification and purity assessment.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1°C), whereas impurities tend to depress and broaden the melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[1]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[2]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[5]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

-

If the approximate melting point is known, heat rapidly to about 20°C below the expected temperature.[5]

-

Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).[5]

-

The melting point is reported as the range T₁ - T₂.

-

Solubility Determination

Solubility is a critical parameter that affects a drug's bioavailability.

Principle: The solubility of a compound in a particular solvent is determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[6] For ionizable compounds like carboxylic acids, solubility is highly pH-dependent.

Apparatus:

-

Test tubes and rack

-

Vortex mixer

-

Pipettes

-

Analytical balance

-

pH meter

Procedure for Qualitative Solubility:

-

Place approximately 25 mg of the compound into a series of test tubes.[7]

-

Add 0.75 mL of the desired solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, dichloromethane) to each tube in portions.[7]

-

Vigorously shake or vortex each tube after each addition.[7]

-

Observe and record whether the compound is soluble (forms a clear solution), partially soluble, or insoluble.[8]

-

For water-soluble compounds, the pH of the solution can be tested with pH paper to indicate acidic or basic properties.[9]

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: The pKa is the pH at which an acid is 50% dissociated into its conjugate base. Potentiometric titration is a common and accurate method for pKa determination. It involves titrating a solution of the compound with a strong base (for an acidic compound) and monitoring the pH change.[10]

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M NaOH solution

-

Standard pH buffers (e.g., pH 4, 7, 10) for calibration

Procedure (Potentiometric Titration):

-

Calibration: Calibrate the pH meter using standard buffer solutions.[11]

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized, CO₂-free water. A co-solvent like methanol may be used if the compound has low aqueous solubility, but this will affect the measured pKa.[10] A typical concentration is around 1 mM.[11]

-

Titration:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Slowly add small, precise volumes of the standardized NaOH solution from the burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The equivalence point is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (i.e., the pH when half of the volume of NaOH required to reach the equivalence point has been added).[12]

-

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Principle: LogP is the logarithm of the ratio of the concentrations of a compound in a two-phase system consisting of a non-polar solvent (typically n-octanol) and an aqueous phase (water) at equilibrium. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[13]

Apparatus:

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol and water (or a suitable buffer)

Procedure (Shake-Flask Method):

-

Preparation: Prepare a stock solution of the compound in either n-octanol or water. The two solvents should be mutually saturated before the experiment by shaking them together and then separating the layers.[14]

-

Partitioning:

-

Add known volumes of the n-octanol and aqueous phases to a separatory funnel or vial.

-

Add a small, known amount of the stock solution.

-

Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.[15]

-

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to ensure a clean separation.[14]

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[16]

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

LogP = log₁₀(P)[13]

-

Biological Activity and Signaling Pathways

While Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is primarily used as a synthetic intermediate, its core structure is found in many biologically active molecules. The parent compound, L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (also known as (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid), has demonstrated significant biological activity.

A study on this parent compound revealed its ability to induce apoptosis in human colorectal cancer HCT-8 cells.[17] The mechanism of action involves the intrinsic (mitochondrial) apoptotic pathway and the suppression of the NF-κB signaling pathway.[17]

Apoptotic Signaling Pathway

The diagram below illustrates the proposed apoptotic signaling cascade initiated by the parent compound, L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

This pathway highlights key events including:

-

Suppression of NF-κB: This transcription factor normally promotes cell survival by upregulating anti-apoptotic genes like Bcl-2. Its inhibition shifts the cellular balance towards apoptosis.[17]

-

Mitochondrial Involvement: The compound leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[17]

-

Caspase Activation: The loss of mitochondrial integrity activates initiator caspase-9, while the extrinsic pathway may also be involved through caspase-8 activation. Both converge to activate the executioner caspase-3, which carries out the final steps of apoptosis.[17]

Conclusion

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physicochemical properties, combined with the biological relevance of its core structure, make it a versatile tool for the development of new chemical entities. The experimental protocols detailed in this guide provide a robust framework for the characterization of this and similar molecules, while the exploration of the apoptotic signaling pathway of its parent compound offers a glimpse into the therapeutic potential of this structural class. Further research into derivatives of this scaffold is warranted to explore their potential as novel therapeutics for a range of diseases, including cancer and neurological disorders.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. westlab.com [westlab.com]

- 3. 66863-43-2 Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid AKSci V7197 [aksci.com]

- 4. echemi.com [echemi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. acdlabs.com [acdlabs.com]

- 14. books.rsc.org [books.rsc.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. youtube.com [youtube.com]

- 17. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

CAS Number: 66863-43-2

This technical guide provides a comprehensive overview of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analysis, and biological significance.

Core Compound Information

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known by synonyms such as (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylic acid and Boc-L-Tpi-OH, is a chiral heterocyclic compound.[1][2][3] Its structure features a tetrahydronorharman core, which is a derivative of the β-carboline alkaloid family. The secondary amine of the tetrahydropyridine ring is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in peptide synthesis and organic chemistry.[1][2] This protection enhances the compound's stability and facilitates its use as a versatile intermediate in the synthesis of more complex molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | References |

| CAS Number | 66863-43-2 | [1][2][4] |

| Molecular Formula | C₁₇H₂₀N₂O₄ | [1][2][4] |

| Molecular Weight | 316.35 g/mol | [1][3] |

| Appearance | White to light cream crystalline powder or solid | [2][3] |

| Melting Point | 275-282 °C or 286-291 °C | [3][5] |

| Optical Rotation | +85° (c=1, EtOH) | [5] |

| Storage Temperature | 0-8 °C | [2][3] |

Synthesis and Purification

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a multi-step process that leverages fundamental organic reactions. The general synthetic strategy involves the formation of the tetrahydronorharman core followed by the introduction of the Boc protecting group.

Synthetic Workflow

A logical workflow for the synthesis is depicted below. This process begins with the formation of the core structure via the Pictet-Spengler reaction, followed by N-protection.

Caption: Synthetic workflow for the target compound.

Experimental Protocols

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine (in this case, L-tryptophan) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.

-

Materials:

-

L-Tryptophan

-

An appropriate aldehyde (e.g., formaldehyde or its equivalent)

-

Acid catalyst (e.g., hydrochloric acid, trifluoroacetic acid)

-

Protic solvent (e.g., water, ethanol)

-

-

Procedure:

-

Dissolve L-tryptophan in the chosen protic solvent.

-

Add the aldehyde to the solution.

-

Carefully add the acid catalyst while stirring.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base to precipitate the product.

-

Collect the crude product by filtration, wash with cold solvent, and dry under vacuum.

-

The introduction of the Boc protecting group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Materials:

-

L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Base (e.g., sodium hydroxide, triethylamine)

-

Solvent system (e.g., 1,4-dioxane/water, THF/water)

-

Ethyl acetate

-

1M Hydrochloric acid

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the tetrahydronorharman carboxylic acid in the chosen solvent system.

-

Add the base to the solution, followed by the dropwise addition of Boc₂O.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture to a pH of 2-3 with 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude Boc-protected product.

-

Purification

The crude product is typically purified by recrystallization or column chromatography on silica gel. For highly pure material, especially for applications in drug discovery, High-Performance Liquid Chromatography (HPLC) is employed. Chiral HPLC is necessary to ensure the enantiomeric purity of the final compound.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, protons of the tetrahydropyridine ring, the methine proton at the chiral center, and the singlet for the nine protons of the Boc group. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and the Boc group, aromatic carbons of the indole ring, and aliphatic carbons of the tetrahydropyridine ring and the Boc group. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid, C=O stretching vibrations for the carboxylic acid and the carbamate of the Boc group, N-H stretching of the indole, and C-H stretching bands for the aliphatic and aromatic portions of the molecule. |

| Mass Spectrometry | The molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns, including the loss of the Boc group. |

Applications in Research and Drug Development

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a valuable chiral building block in the synthesis of a wide range of biologically active molecules.[1]

Peptide Synthesis

The Boc-protected amino acid structure makes this compound a useful tool in peptide synthesis.[1] It can be incorporated into peptide chains to introduce the unique tetrahydronorharman scaffold, which can impart specific conformational constraints and biological activities to the resulting peptide.

Drug Discovery

The tetrahydronorharman core is a privileged scaffold in medicinal chemistry, particularly in the development of therapeutics for central nervous system (CNS) disorders.[1] This is due to its structural resemblance to neurotransmitters like serotonin. Derivatives of tetrahydronorharman have been investigated for their potential as ligands for various receptors, including serotonin receptors.

The tetrahydronorharman scaffold can serve as a template for designing ligands that modulate the activity of G-protein coupled receptors (GPCRs), such as serotonin receptors. The interaction of these ligands with their target receptors can initiate or inhibit downstream signaling cascades, making them attractive candidates for the treatment of neurological and psychiatric disorders.

Caption: Potential interaction with GPCR signaling.

Safety and Handling

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 0-8 °C.[2][3]

This technical guide provides a solid foundation for understanding the properties, synthesis, and applications of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. Further research into its specific biological activities and the development of novel derivatives based on this scaffold hold significant promise for the discovery of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid | CAS 66863-43-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 66863-43-2|(S)-2-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 66863-43-2 Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid AKSci V7197 [aksci.com]

Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the protection of L-tryptophan, followed by a diastereoselective Pictet-Spengler reaction. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

I. Overview of the Synthetic Pathway

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is primarily achieved through a two-step sequence:

-

N-Boc Protection of L-Tryptophan: The amino group of L-tryptophan is protected with a di-tert-butyl dicarbonate (Boc) group to prevent its participation in the subsequent cyclization reaction.

-

Pictet-Spengler Reaction: The resulting N-Boc-L-tryptophan undergoes an acid-catalyzed intramolecular cyclization with formaldehyde. This reaction, a classic Pictet-Spengler condensation, forms the characteristic tetrahydro-β-carboline ring system.[1][2]

II. Experimental Protocols

Step 1: Synthesis of N-Boc-L-Tryptophan

This procedure is adapted from a standard protocol for the N-Boc protection of amino acids.

Materials:

-

L-Tryptophan

-

Di-tert-butyl dicarbonate (Boc)₂O

-

1 M Sodium hydroxide (NaOH) solution

-

1:1 (v/v) Dioxane/Water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-tryptophan in a 1:1 mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate and a 1 M aqueous solution of sodium hydroxide to the tryptophan solution.

-

Stir the mixture vigorously at room temperature for 24 hours.

-

After the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 using 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-tryptophan as a white solid.

Step 2: Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

This step involves the acid-catalyzed Pictet-Spengler cyclization of N-Boc-L-tryptophan.

Materials:

-

N-Boc-L-Tryptophan

-

Aqueous formaldehyde (37 wt. % in H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Suspend N-Boc-L-tryptophan in dichloromethane.

-

Add aqueous formaldehyde to the suspension.

-

Cool the mixture in an ice bath and slowly add trifluoroacetic acid.

-

Allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

III. Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

| Parameter | Value | Reference |

| N-Boc-L-Tryptophan | ||

| Yield | 69% | [3] |

| Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | ||

| Molecular Formula | C₁₇H₂₀N₂O₄ | [1][4] |

| Molecular Weight | 316.35 g/mol | [1][4] |

| Appearance | White to light cream crystalline powder | [4] |

| Melting Point | 286-291 °C | [4] |

| Purity (HPLC) | ≥ 98% | [2] |

| Storage Conditions | 0-8 °C | [2][4] |

IV. Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a two-step workflow, starting from L-tryptophan.

Caption: Synthetic workflow for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

V. Signaling Pathway Analogy

While not a biological signaling pathway, the chemical transformation can be conceptually illustrated as a reaction cascade.

Caption: Conceptual reaction cascade for the synthesis.

VI. Logical Relationship of Key Steps

The synthesis follows a clear logical progression where the product of the first step is the reactant for the second.

Caption: Logical flow of the synthetic steps.

References

In-Depth Technical Guide: Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, a key building block in medicinal chemistry and peptide synthesis. This document details its physicochemical properties, provides a plausible experimental protocol for its synthesis, and illustrates its application in solid-phase peptide synthesis (SPPS).

Core Data Presentation

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a derivative of the L-tryptophan amino acid, featuring the tetracyclic β-carboline core structure. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine makes it a valuable reagent in the synthesis of complex peptides and pharmacologically active molecules.

Table 1: Physicochemical and Quantitative Data

| Property | Value | Citations |

| Molecular Weight | 316.35 g/mol | [1][2] |

| Molecular Formula | C₁₇H₂₀N₂O₄ | [1][2] |

| CAS Number | 66863-43-2 | [1][2] |

| Appearance | White to light cream crystalline powder | [1] |

| Melting Point | 286-291 °C | [1] |

| Purity | ≥98% (HPLC) | [3] |

| Storage Temperature | 0-8 °C | [3] |

Synthesis and Application Workflow

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can be conceptualized in a two-step process, beginning with the formation of the tetrahydronorharman core via the Pictet-Spengler reaction, followed by the protection of the secondary amine with a Boc group. This compound is then primed for use in further synthetic applications, most notably in solid-phase peptide synthesis.

Caption: Synthetic workflow and application in Solid-Phase Peptide Synthesis.

Experimental Protocols

Plausible Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

This protocol is a representative procedure based on established chemical principles.

Step 1: Synthesis of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid via Pictet-Spengler Reaction

-

Reaction Setup: In a round-bottom flask, dissolve L-tryptophan (1 equivalent) in an aqueous acidic solution (e.g., dilute hydrochloric acid or acetic acid).

-

Addition of Aldehyde: To the stirred solution, add formaldehyde (1.1 equivalents) dropwise at room temperature. The Pictet-Spengler reaction is initiated, leading to the cyclization of the tryptamine side chain with the aldehyde.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid.

Step 2: Boc Protection of L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

-

Dissolution: Suspend the synthesized L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (1 equivalent) in a mixture of dioxane and water.

-

Basification: Add a base such as sodium hydroxide or triethylamine to the suspension to deprotonate the carboxylic acid and amino groups.

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for several hours or until TLC analysis indicates the completion of the reaction.

-

Purification: After the reaction is complete, the mixture is acidified with a weak acid (e.g., citric acid solution) and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or Wang resin) and perform the initial amino acid loading if necessary.

-

Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) on the resin-bound amino acid is removed using an appropriate deprotection solution (e.g., piperidine in DMF for Fmoc, or TFA in DCM for Boc).

-

Activation and Coupling: Activate the carboxylic acid of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid using a coupling agent such as HBTU or HATU in the presence of a base like DIPEA. The activated amino acid is then added to the deprotected resin to form a new peptide bond.

-

Washing: After the coupling reaction, the resin is thoroughly washed to remove any unreacted reagents and byproducts.

-

Cycle Repetition: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., a mixture of TFA, water, and scavengers).

-

Purification: The crude peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathway Context

The tetrahydronorharman core structure is found in numerous natural products and synthetic compounds with a wide range of biological activities, including potential applications in neuropharmacology. These compounds are known to interact with various receptors and enzymes in the central nervous system. While the direct effect of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid on a specific signaling pathway is not extensively documented, its derivatives are often designed to target pathways implicated in neurological disorders.

Below is a conceptual diagram illustrating a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for drugs developed for neurological conditions.

References

A Technical Guide to the Solubility of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines its expected solubility based on the general properties of Boc-protected amino acids and provides detailed experimental protocols for its determination.

Introduction to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid

Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid is a derivative of the amino acid L-tryptophan and belongs to the class of tetrahydro-β-carbolines. The tert-butyloxycarbonyl (Boc) protecting group makes it a valuable building block in peptide synthesis and medicinal chemistry.[1] Understanding its solubility is critical for its application in various synthetic transformations, formulation development, and biological assays, as solubility directly impacts reaction kinetics, bioavailability, and overall efficacy.[2][3]

Physicochemical Properties

The solubility of a compound is governed by its physicochemical properties. The following table summarizes the key properties of Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀N₂O₄ | [4] |

| Molecular Weight | 316.35 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 286-291 °C | [6] |

| pKa (Predicted) | 3.98 ± 0.20 | [5] |

| XLogP3 (Predicted) | 2.32 | [7] |

| Boiling Point (Predicted) | 525.6 ± 50.0 °C | [5] |

| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [5] |

Note: Some properties are predicted and should be used as a guideline.

Expected Solubility Profile in Organic Solvents

Boc-protected amino acids are generally crystalline solids with good stability.[8] Their solubility is largely dictated by the polarity of the amino acid side chain and the solvent. Given the relatively nonpolar, bulky tetracyclic ring system of the tetrahydronorharman core, the compound is expected to be soluble in a range of polar aprotic and some protic organic solvents.

The following table provides a qualitative summary of the expected solubility.

| Solvent Class | Example Solvents | Expected Solubility | Rationale and Remarks |

| Polar Aprotic | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | High | These solvents are commonly used for dissolving Boc-protected amino acids for peptide synthesis.[9] DMSO can be particularly effective for more challenging compounds.[9] |

| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM is a common solvent for Boc-protected amino acids.[9] |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | These solvents are generally good at dissolving Boc-protected compounds.[8] |

| Alcohols | Methanol, Ethanol | Low to Moderate | The solubility of amino acids in alcohols tends to decrease as the hydrophobic character of the alcohol increases. Hydrogen bonding with the carboxylic acid group can facilitate some solubility. |

| Esters | Ethyl Acetate | Low to Moderate | Often used as an extraction solvent for Boc-protected amino acids.[10] |

| Nonpolar | Hexane, Toluene | Low to Insoluble | The polarity of the carboxylic acid and the carbamate groups will limit solubility in nonpolar solvents. |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Sparingly Soluble | Generally, Boc-protected amino acids have limited solubility in aqueous buffers.[9] |

Factors Influencing Solubility:

-

Temperature: Gentle warming can be employed to increase the solubility of Boc-protected amino acids, but caution must be exercised to avoid degradation.[9]

-

Co-solvents: Using a mixture of solvents, such as DCM, DMF, and NMP, can enhance the solubility of challenging compounds.[9]

-

Purity: The presence of impurities can affect the measured solubility.

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[11][12] The protocol involves equilibrating an excess amount of the solid compound with the solvent of interest and subsequently measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment:

-

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid to a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is required.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[13][14] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[15]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining microscopic particles.[15] This step is crucial to avoid artificially high solubility readings.

-

-

Concentration Analysis by HPLC:

-

Prepare a series of standard solutions of the compound with known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.[16]

-

Dilute the filtered supernatant with the solvent as necessary to ensure the concentration falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate the concentration of the dissolved compound in the sample by using the regression equation from the calibration curve.[17]

-

-

Data Reporting:

-

The solubility is reported as the determined concentration, typically in units of mg/mL or µg/mL.

-

Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

References

- 1. chemimpex.com [chemimpex.com]

- 2. rheolution.com [rheolution.com]

- 3. improvedpharma.com [improvedpharma.com]

- 4. Boc- L -1,2,3,4-tetrahydronorharman-3-carboxylic acid AldrichCPR 66863-43-2 [sigmaaldrich.com]

- 5. BOC-L-1,2,3,4-四氢-Β-咔啉-3-羧酸 | 66863-43-2 [m.chemicalbook.com]

- 6. Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid | CAS 66863-43-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pharmacyfreak.com [pharmacyfreak.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. pharmaguru.co [pharmaguru.co]

- 17. bioassaysys.com [bioassaysys.com]

Stability and Storage of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. The information is curated for professionals in research and drug development who utilize this compound in their work.

Core Stability Profile

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a synthetic amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its stability is largely dictated by the tert-butyloxycarbonyl (Boc) protecting group, which is known for its sensitivity to acidic conditions. The tetrahydronorharman core, a tricyclic indole alkaloid structure, is generally stable but can be susceptible to oxidation over extended periods or under harsh conditions.

The Boc protecting group enhances the compound's stability for applications like peptide synthesis. It is generally stable under neutral and basic conditions, which allows for selective deprotection of other protecting groups (e.g., Fmoc) in a synthetic scheme. However, the Boc group is readily cleaved by strong acids.

While specific, publicly available long-term stability studies providing quantitative degradation rates for this compound are limited, its stability can be inferred from the general behavior of Boc-protected amino acids and supplier recommendations. The compound is typically supplied as a white to off-white solid or crystalline powder.

Recommended Storage and Handling

To ensure the integrity and longevity of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, adherence to proper storage and handling protocols is crucial. The following table summarizes the key recommendations based on supplier data sheets and the chemical nature of the compound.

| Parameter | Recommendation | Rationale & Remarks |

| Temperature | Store at 2°C to 8°C (refrigerated).[1][] | Cool temperatures minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a tightly sealed container. | Protects from atmospheric moisture and contaminants. |

| Light | Store in a light-resistant container. | While not explicitly stated in all sources, indole-containing compounds can be sensitive to light. Protection from light is a standard precaution for complex organic molecules. |

| Incompatibilities | Avoid strong oxidizing agents and strong acids. | Strong oxidizing agents can potentially react with the indole nucleus. Strong acids will cleave the Boc protecting group. |

Factors Influencing Stability

The chemical stability of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is influenced by several external factors. The logical relationship between these conditions and the compound's stability is illustrated in the diagram below.

Caption: Relationship between storage conditions and compound stability.

Experimental Protocols for Stability Assessment

Detailed, publicly available experimental protocols for the stability testing of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid are not readily found. However, a general approach based on established guidelines for pharmaceutical compounds, such as those from the International Council for Harmonisation (ICH), can be applied. This typically involves a forced degradation study.

General Protocol for a Forced Degradation Study:

A forced degradation study is designed to identify potential degradation products and pathways by subjecting the compound to stress conditions that are more severe than accelerated stability testing.

1. Stress Conditions:

-

Acid Hydrolysis: Treat the compound with a strong acid (e.g., 1N HCl) at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the compound with a strong base (e.g., 1N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Expose the compound to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

-

Thermal Stress: Expose the solid compound to high temperatures (e.g., 80°C or higher) for an extended period.

-

Photostability: Expose the solid compound to a controlled light source (e.g., a combination of cool white fluorescent and near-ultraviolet lamps) as per ICH Q1B guidelines.

2. Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer. The method should be capable of separating the parent compound from its degradation products.

3. Data Interpretation:

-

Identify and quantify the degradation products.

-

Characterize the structure of significant degradation products, if necessary, using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

-

Determine the degradation pathways of the molecule.

The workflow for a typical forced degradation study is outlined in the diagram below.

References

Spectroscopic and Synthetic Profile of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid (also known as Boc-L-Tpi-OH), a valuable building block in medicinal chemistry and peptide synthesis. Due to the limited availability of specific experimental spectral data for the L-enantiomer, this guide utilizes data from its corresponding D-enantiomer as a close approximation, alongside theoretical spectroscopic predictions.

Introduction

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a conformationally constrained tryptophan analogue. The tetrahydronorharman scaffold is a core structure in many biologically active natural products and synthetic compounds. The incorporation of this moiety into peptides and small molecules can induce specific secondary structures and enhance binding affinity to biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring allows for its use in standard peptide synthesis protocols.

Synthesis

The synthesis of the tetrahydronorharman core is typically achieved through the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of a β-arylethylamine (in this case, L-tryptophan methyl ester) with an aldehyde or ketone (formaldehyde), followed by cyclization. The resulting secondary amine is then protected with a Boc group, and the ester is hydrolyzed to yield the final carboxylic acid.

Caption: Pictet-Spengler synthesis of the target molecule.

Experimental Protocol: Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid

This protocol is a generalized procedure based on the Pictet-Spengler reaction.[1][2][3][4][5]

-

Step 1: Pictet-Spengler Cyclization. To a solution of L-tryptophan methyl ester hydrochloride (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,1,1,3,3,3-hexafluoroisopropanol), an aqueous solution of formaldehyde (1.1 equivalents) is added.[1] The reaction mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure.

-

Step 2: Boc Protection. The crude product from Step 1 is dissolved in a mixture of dioxane and water. Sodium carbonate (2.5 equivalents) and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) are added, and the mixture is stirred vigorously at room temperature for 12-18 hours. The reaction is monitored by TLC.

-

Step 3: Saponification. To the reaction mixture from Step 2, a solution of lithium hydroxide (or sodium hydroxide) (2 equivalents) in water is added. The mixture is stirred at room temperature for 2-4 hours until the ester hydrolysis is complete (monitored by TLC).

-

Step 4: Work-up and Purification. The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The aqueous residue is acidified to pH 2-3 with a cold 1M HCl solution. The precipitated product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid as a solid.

Spectral Data

Disclaimer: The following spectral data is based on reported values for the D-enantiomer, Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, and theoretical predictions. It should be considered an approximation for the L-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | br s | 1H | COOH |

| ~8.0 - 8.2 | s | 1H | Indole N-H |

| ~7.0 - 7.5 | m | 4H | Ar-H |

| ~4.5 - 4.8 | m | 2H | CH₂ (piperidine ring) |

| ~4.3 - 4.5 | m | 1H | α-CH |

| ~2.8 - 3.2 | m | 2H | CH₂ (piperidine ring) |

| 1.46 | s | 9H | C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (Carboxylic acid) |

| ~155 - 157 | C=O (Boc) |

| ~136 | Ar-C (quaternary) |

| ~127 | Ar-C (quaternary) |

| ~122 | Ar-CH |

| ~119 | Ar-CH |

| ~118 | Ar-CH |

| ~111 | Ar-CH |

| ~108 | Ar-C (quaternary) |

| ~80 | C(CH₃)₃ (Boc) |

| ~55 - 58 | α-CH |

| ~44 - 46 | CH₂ (piperidine ring) |

| ~28 | C(CH₃)₃ (Boc) |

| ~22 - 24 | CH₂ (piperidine ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data (Solid, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | N-H stretch (indole) |

| ~3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~2975 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (Boc urethane) |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) |

| ~1400 | Medium | O-H bend (carboxylic acid) |

| ~1160 | Strong | C-O stretch (Boc) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 317.1498 | [M+H]⁺ |

| 339.1317 | [M+Na]⁺ |

| 261.1287 | [M-C₄H₈+H]⁺ |

| 217.0970 | [M-Boc+H]⁺ |

Experimental Protocols for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.[6][7] ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[6][7][8]

IR Spectroscopy

The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.[9][10][11][12] For a solid sample, a small amount of the compound is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.[9][10] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.[13][14][15][16] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted.[13] The solution is infused into the ESI source, and the data is acquired in positive ion mode. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. name-reaction.com [name-reaction.com]

- 3. organicreactions.org [organicreactions.org]

- 4. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Peptidomimetics via the Pictet-Spengler Reaction [ebrary.net]

- 6. How To [chem.rochester.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. mdpi.com [mdpi.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. tutebucket.com [tutebucket.com]

- 13. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. react.rutgers.edu [react.rutgers.edu]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid for Researchers and Drug Development Professionals

An essential building block for innovative therapeutic agents, Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a versatile scaffold in medicinal chemistry and peptide science. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental protocols for its synthesis, purification, and analysis, tailored for researchers, scientists, and drug development professionals.

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as (S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid or Boc-L-Tpi-OH, is a conformationally constrained tryptophan analogue. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the tetrahydropyrido ring enhances its utility in solid-phase peptide synthesis (SPPS) and other complex organic transformations. Its rigid tricyclic structure makes it a valuable component in the design of peptidomimetics and bioactive molecules targeting a range of biological pathways. This compound is particularly noted for its applications in the development of novel therapeutics for neurological disorders.[1]

Commercial Availability and Physicochemical Properties

A critical first step in research and development is sourcing high-quality starting materials. Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is available from several reputable chemical suppliers. The table below summarizes key quantitative data from various commercial sources to facilitate easy comparison.

| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Storage Conditions |

| AK Scientific, Inc. | V7197 | --- | 66863-43-2 | C₁₇H₂₀N₂O₄ | 316.35 | --- | --- |

| Chem-Impex | 06338 | ≥ 98% (HPLC) | 66863-43-2 | C₁₇H₂₀N₂O₄ | 316.36 | White solid | 0-8°C |

| Sigma-Aldrich | AldrichCPR | --- | 66863-43-2 | C₁₇H₂₀N₂O₄ | 316.35 | Solid | --- |

Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid: The Pictet-Spengler Reaction

The core synthetic route to Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of a β-arylethylamine, in this case, Boc-L-tryptophan, with an aldehyde, typically formaldehyde.[2][3][4] The reaction proceeds through the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization onto the electron-rich indole ring, followed by deprotonation to yield the tetrahydro-β-carboline product. The stereochemistry at the C-3 position is retained from the starting L-tryptophan, while a new chiral center is formed at the C-1 position. The diastereoselectivity of this reaction can be influenced by reaction conditions such as temperature and the nature of the acid catalyst.[4][5][6]

Caption: Synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid via the Pictet-Spengler reaction.

Detailed Experimental Protocol for Synthesis

This protocol is a representative procedure based on established methodologies for the Pictet-Spengler reaction of tryptophan derivatives.

Materials:

-

Boc-L-tryptophan

-

Formaldehyde (37% aqueous solution)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Boc-L-tryptophan (1 equivalent) in dichloromethane (DCM).

-

Addition of Reagents: To the stirred solution, add formaldehyde (1.1 equivalents) followed by the dropwise addition of trifluoroacetic acid (TFA) (1.2 equivalents) at 0°C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product is typically a mixture of diastereomers (cis and trans at the C-1 and C-3 positions) and requires purification, most commonly by column chromatography.

Purification Protocol

-

Column Preparation: Prepare a silica gel column packed with a slurry of silica in a non-polar solvent system (e.g., hexanes/ethyl acetate).

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent is gradually increased to separate the diastereomers and other impurities.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid as a solid.

Caption: General experimental workflow for the synthesis and purification of the target compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. A reversed-phase C18 column is typically employed.[7][][]

Typical HPLC Conditions:

-

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[7]

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[7]

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used to ensure good separation. For example, 30% to 90% B over 20 minutes.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 214 nm or 220 nm.[7]

-

Column Temperature: 30°C.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is a valuable and versatile building block for the synthesis of complex peptides and pharmacologically active molecules. A thorough understanding of its synthesis, purification, and analytical characterization is crucial for its effective application in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers to confidently work with this important compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]

- 3. Pictet-Spengler_reaction [chemeurope.com]

- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Versatile Scaffold: Unveiling the Biological Potential of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic Acid Derivatives

For Immediate Release

[City, State] – [Date] – Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, a chiral heterocyclic compound, is a pivotal starting material in the synthesis of a diverse range of biologically active molecules. While the Boc-protected acid itself is primarily a synthetic intermediate, the core tetrahydronorharman (also known as tetrahydro-β-carboline) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. This technical guide delves into the biological activities of derivatives synthesized from this versatile building block, focusing on their anticancer and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The inherent structural similarity of the tetrahydronorharman core to neurotransmitters has long made it a focal point in neuropharmacological research.[1] However, recent advancements have revealed its broader therapeutic applicability, particularly in oncology and immunology. Researchers have successfully synthesized novel derivatives exhibiting potent cytotoxic effects against various cancer cell lines and demonstrating significant anti-inflammatory activity.[2][3]

Anticancer Activity: Targeting Mitosis and Beyond

Derivatives of tetrahydro-β-carboline have emerged as a promising class of anticancer agents. One of the key mechanisms of action identified is the inhibition of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[2]

Several synthesized tetrahydro-β-carboline derivatives have demonstrated potent in vitro cytotoxicity against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | A549 (Lung) | 4.58 | [2] |

| Derivative B | A549 (Lung) | 5.43 | [2] |

| HL22 | HCT116 (Colon) | 3.84 ± 0.11 | [4] |

| HL22 | MGC803 (Gastric) | 5.26 ± 0.46 | [4] |

| HL22 | MCF7 (Breast) | 8.67 ± 0.13 | [4] |

Anti-inflammatory Activity: Modulation of the cGAS-STING Pathway